molecular formula (CH3)2NCH2CH2CN B047339 3-(Dimethylamino)propanenitrile CAS No. 1738-25-6

3-(Dimethylamino)propanenitrile

Cat. No.: B047339
CAS No.: 1738-25-6
M. Wt: 98.15 g/mol
InChI Key: MTPJEFOSTIKRSS-UHFFFAOYSA-N
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Description

3-(Dimethylamino)propanenitrile is an organic compound with the molecular formula C5H10N2. It is a colorless liquid with a characteristic amine-like odor. This compound is used in various chemical synthesis processes and has applications in different fields, including pharmaceuticals and polymer chemistry .

Scientific Research Applications

3-(Dimethylamino)propanenitrile has several applications in scientific research:

Mechanism of Action

Mode of Action

It is known to be used as an initiator in organic polymerization during the synthesis of certain hydrogels . This suggests that it may interact with its targets by initiating chemical reactions that lead to the formation of larger, complex structures.

Biochemical Pathways

Given its role in the synthesis of hydrogels and cysteine modifying agents , it can be inferred that it may be involved in pathways related to polymer synthesis and protein modification.

Result of Action

Its use in the synthesis of hydrogels and cysteine modifying agents suggests that it may contribute to the formation of complex structures and the modification of proteins .

Action Environment

The action, efficacy, and stability of 3-(Dimethylamino)propanenitrile can be influenced by various environmental factors. For instance, thermal decomposition can lead to the release of irritating gases and vapors . .

Safety and Hazards

3-(Dimethylamino)propanenitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a flammable liquid and can cause severe skin burns and eye damage . It may cause respiratory irritation and an allergic skin reaction . It is harmful if swallowed or in contact with skin .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Dimethylamino)propanenitrile is typically synthesized by the reaction of acrylonitrile with dimethylamine. The process involves adding acrylonitrile to a solution of dimethylamine under ice-cooling conditions, followed by heating. The product is then purified by fractional distillation, collecting the fraction at 171-173°C .

Industrial Production Methods: In industrial settings, the preparation of this compound involves a continuous process where dimethylamine and acrylonitrile are reacted in a reactor. The reaction is carried out with an excess of dimethylamine to enhance yield and kinetics. The unreacted dimethylamine is recycled through distillation and condensation .

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethylamino)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like alkyl halides and bases are used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Comparison with Similar Compounds

  • 3-(Dimethylamino)propanoic acid
  • 3-(Dimethylamino)propanamine
  • 3-(Dimethylamino)propionitrile

Comparison: 3-(Dimethylamino)propanenitrile is unique due to its nitrile group, which imparts distinct reactivity compared to its analogs. For instance, 3-(Dimethylamino)propanamine lacks the nitrile group and thus has different chemical properties and reactivity. Similarly, 3-(Dimethylamino)propanoic acid has a carboxylic acid group instead of a nitrile, leading to different applications and chemical behavior .

Properties

IUPAC Name

3-(dimethylamino)propanenitrile
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InChI

InChI=1S/C5H10N2/c1-7(2)5-3-4-6/h3,5H2,1-2H3
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InChI Key

MTPJEFOSTIKRSS-UHFFFAOYSA-N
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Canonical SMILES

CN(C)CCC#N
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Molecular Formula

C5H10N2
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DSSTOX Substance ID

DTXSID0027432
Record name 3-Dimethylaminopropionitrile
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Molecular Weight

98.15 g/mol
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Physical Description

Dimethylaminopropionitrile is a colorless liquid. Mp: -44.3 °C; bp: 171-172 °C. Density 0.87 g cm-3 at 20 °C). Water-soluble. Used in the manufacture of polyurethane foam. Excessive exposure leads to urologic and neurologic disorders., Liquid, Colorless liquid; [NIOSH], Colorless liquid.
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Boiling Point

342 °F at 760 mmHg (NIOSH, 2023), 173 °C, 342 °F
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Flash Point

147 °F (NIOSH, 2023), 147 °F, 147 °F CC
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Solubility

Miscible (NIOSH, 2023), Miscible with water, alcohol, and other solvents., Miscible
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Density

0.86 at 86 °F (NIOSH, 2023) - Less dense than water; will float, 0.8705 @ 20 °C, Density of saturated air: 1.03 (Air= 1), 0.86 at 86 °F, (86 °F): 0.86
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Vapor Density

2.4 (Air= 1)
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Vapor Pressure

10 mmHg at 135 °F (NIOSH, 2023), 10 mm Hg @ 57 °C, 10 mmHg at 135 °F, (135 °F): 10 mmHg
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Color/Form

Colorless, mobile fluid, Colorless liquid.

CAS No.

1738-25-6
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Melting Point

-48 °F (NIOSH, 2023), -44.2 °C, -48 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3-(dimethylamino)propanenitrile in desulfurization processes?

A1: Recent research has explored the use of this compound as a component of protic ionic liquids (PILs) for the extraction of dibenzothiophene (DBT) from model oil [, ]. Specifically, the PIL this compound propionate ([DMAPN][CO2Et]) demonstrated effectiveness in removing DBT, a common sulfur-containing compound found in fuel.

Q2: How does the structure of [DMAPN][CO2Et] contribute to its desulfurization ability?

A2: The [DMAPN][CO2Et] PIL exhibits desulfurization capabilities due to the formation of hydrogen bonds between the sulfur atom in DBT and the active hydrogen atom present in the PIL []. This interaction facilitates the extraction of DBT from the model oil.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.